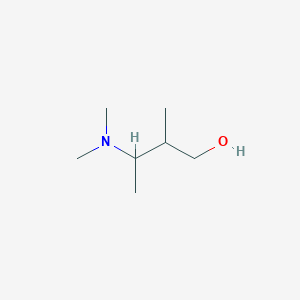
3-(Dimethylamino)-2-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2-methylbutan-1-ol is an organic compound that features a dimethylamino group attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as an alkyl halide or an epoxide. For instance, the reaction of dimethylamine with 2-methyl-1-butene oxide under controlled conditions can yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-(Dimethylamino)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 3-(dimethylamino)-2-methylbutan-1-one, while reduction can produce 3-(dimethylamino)-2-methylbutane .
科学的研究の応用
3-(Dimethylamino)-2-methylbutan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 3-(Dimethylamino)-2-methylbutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
類似化合物との比較
Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds share the dimethylamino group but differ in their overall structure and applications.
Bis(dimethylamino)methane: This compound also contains dimethylamino groups but has a different chemical backbone and properties.
Uniqueness
3-(Dimethylamino)-2-methylbutan-1-ol is unique due to its specific structural features and the presence of both a dimethylamino group and a butanol backbone.
生物活性
3-(Dimethylamino)-2-methylbutan-1-ol, also known as DMAB, is a tertiary amine with significant biological activity. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of DMAB, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C7H17N with a molecular weight of 115.22 g/mol. The structure features a dimethylamino group attached to a branched carbon chain, which influences its reactivity and interaction with biological systems.
1. Antimicrobial Activity
DMAB has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria. A study demonstrated that DMAB inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical applications .
2. Neuropharmacological Effects
DMAB has been investigated for its effects on the central nervous system (CNS). It acts as a stimulant and has been shown to enhance cognitive function in animal models. In particular, DMAB was found to improve memory and learning capabilities in mice subjected to memory impairment tests .
3. Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of DMAB on cancer cell lines. In vitro assays revealed that DMAB induced apoptosis in breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation at relatively low concentrations (approximately 10 µM) . This suggests that DMAB may have potential as a chemotherapeutic agent.
The mechanisms through which DMAB exerts its biological effects involve several pathways:
- Receptor Interaction : DMAB interacts with various neurotransmitter receptors, particularly those involved in cholinergic signaling, enhancing synaptic transmission and cognitive functions .
- Enzyme Modulation : It has been shown to inhibit certain enzymes linked to cancer progression, thereby reducing tumor growth rates in experimental models .
- Oxidative Stress Reduction : DMAB exhibits antioxidant properties, which help mitigate oxidative stress in cells, contributing to its neuroprotective effects .
Case Studies
特性
IUPAC Name |
3-(dimethylamino)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(5-9)7(2)8(3)4/h6-7,9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWELZUUMALVQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














